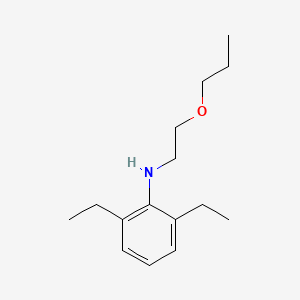
5-Ethynylpyridin-2-amin
Übersicht
Beschreibung
5-Ethynylpyridin-2-amine is an organic compound with the molecular formula C7H6N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and an amino group at the 2-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
5-Ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
Amines can act as ligands, binding to receptors and triggering a response . The specific interactions of 5-Ethynylpyridin-2-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that amines, including pyrimidines, play crucial roles in various biochemical pathways, including nucleotide synthesis
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . Future research should focus on these aspects to understand how 5-Ethynylpyridin-2-amine behaves in the body.
Result of Action
As an amine, it may have various effects depending on its specific targets and interactions
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action . Future studies should consider these factors to provide a comprehensive understanding of 5-Ethynylpyridin-2-amine’s behavior in different environments.
Biochemische Analyse
Biochemical Properties
5-Ethynylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleotide excision repair, a crucial DNA repair mechanism. For instance, 5-Ethynylpyridin-2-amine can act as a substrate for excision repair when incorporated into DNA, leading to its removal by repair enzymes . This interaction highlights the compound’s potential in studying DNA repair pathways and its implications in genomic stability.
Cellular Effects
The effects of 5-Ethynylpyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, 5-Ethynylpyridin-2-amine can induce cellular toxicity, leading to cell death . This effect is particularly notable in rapidly dividing cells, making it a potential candidate for cancer research. Additionally, the compound’s ability to cross the blood-brain barrier suggests its potential use in treating brain cancers .
Molecular Mechanism
At the molecular level, 5-Ethynylpyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can be incorporated into DNA, where it is recognized as damage by nucleotide excision repair enzymes . This recognition triggers a repair response, leading to the excision of the compound from the DNA strand. The continuous cycle of incorporation and excision can result in a futile repair process, ultimately causing cell death. This mechanism underscores the compound’s potential as a tool for studying DNA repair and its therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynylpyridin-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethynylpyridin-2-amine remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to the compound can lead to sustained cellular toxicity, particularly in cells with high replication rates .
Dosage Effects in Animal Models
The effects of 5-Ethynylpyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of 5-Ethynylpyridin-2-amine can induce severe cellular toxicity and cell death, particularly in rapidly dividing tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Ethynylpyridin-2-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into DNA. The compound’s metabolism is closely linked to nucleotide excision repair pathways, where it is recognized and excised by repair enzymes . This interaction affects metabolic flux and can influence the levels of metabolites involved in DNA synthesis and repair.
Transport and Distribution
The transport and distribution of 5-Ethynylpyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier suggests that it can be distributed to the brain, making it a potential candidate for treating brain cancers . Additionally, its distribution within cells can affect its localization and accumulation, influencing its overall cellular effects.
Subcellular Localization
The subcellular localization of 5-Ethynylpyridin-2-amine is crucial for its activity and function. The compound is primarily localized in the nucleus, where it can be incorporated into DNA . This localization is facilitated by its structural properties, allowing it to interact with nuclear proteins and enzymes involved in DNA repair. The presence of targeting signals or post-translational modifications may further direct the compound to specific nuclear compartments, enhancing its efficacy in DNA repair studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridin-2-amine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2-iodopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures. The resulting product is then deprotected to yield 5-Ethynylpyridin-2-amine .
Industrial Production Methods: Industrial production of 5-Ethynylpyridin-2-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: 5-Ethynylpyridin-2-amine can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as pyridine carboxylic acids.
Reduction: Saturated amines and other reduced derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Bromopyridin-2-amine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
5-Ethynylpyridine: Lacks the amino group, affecting its biological activity and chemical properties.
Uniqueness: 5-Ethynylpyridin-2-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
5-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGIVKMNLUTRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620708 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82454-61-3 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethynyl-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














